![molecular formula C21H17BrN4O2 B3843624 4-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B3843624.png)
4-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]oxy}benzonitrile
Vue d'ensemble
Description
4-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]oxy}benzonitrile, also known as BMS-777607, is a small-molecule inhibitor that targets the Met receptor tyrosine kinase. It was first synthesized by Bristol-Myers Squibb in 2008 and has since been studied for its potential as an anticancer agent.
Mécanisme D'action
4-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]oxy}benzonitrile targets the Met receptor tyrosine kinase, which is overexpressed in many types of cancer cells. By inhibiting Met signaling, this compound can block cancer cell proliferation, migration, and invasion. In addition, this compound can induce cancer cell apoptosis and suppress tumor angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, this compound can inhibit Met phosphorylation and downstream signaling pathways, such as PI3K/Akt and MAPK/Erk. Physiologically, this compound can induce cancer cell cycle arrest, apoptosis, and autophagy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]oxy}benzonitrile is its specificity for the Met receptor tyrosine kinase, which minimizes off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life. However, one limitation of this compound is its potential toxicity, which can vary depending on the cell type and dosage used.
Orientations Futures
There are several future directions for the development of 4-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]oxy}benzonitrile. One area of interest is the combination of this compound with other anticancer agents, such as chemotherapy and immunotherapy. Another area of interest is the development of this compound analogs with improved efficacy and safety profiles. Finally, the use of this compound as a diagnostic tool for Met receptor expression in cancer patients is also being explored.
Conclusion:
In conclusion, this compound is a small-molecule inhibitor that targets the Met receptor tyrosine kinase and has shown promising anticancer activity. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound as an anticancer agent.
Applications De Recherche Scientifique
4-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]oxy}benzonitrile has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, liver, and prostate cancer. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
4-[2-(4-bromophenyl)-6-morpholin-4-ylpyrimidin-4-yl]oxybenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2/c22-17-5-3-16(4-6-17)21-24-19(26-9-11-27-12-10-26)13-20(25-21)28-18-7-1-15(14-23)2-8-18/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCUTDBIJFCWAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)OC4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.